Tert-butyl 5-aminopyrazine-2-carboxylate
Description
Tert-butyl 5-aminopyrazine-2-carboxylate (CAS: 920313-67-3) is a pyrazine derivative characterized by a tert-butyl carbamate group at the 2-position and an amino group at the 5-position of the pyrazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the steric bulk of the tert-butyl group, which enhances stability and modulates solubility, with the reactivity of the amino and ester functionalities for further derivatization .
The synthesis typically involves esterification of 5-aminopyrazine-2-carboxylic acid with tert-butanol under acidic conditions or via coupling reactions using tert-butyl-protecting reagents. For example, analogous routes described for propyl 5-aminopyrazine-2-carboxylate (a structural analog) involve Fischer esterification with propanol and sulfuric acid, followed by urea/amide formation . The tert-butyl group is strategically introduced to prevent side reactions during subsequent modifications, such as interactions with free carboxylic acids or decarboxylation .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
tert-butyl 5-aminopyrazine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-4-12-7(10)5-11-6/h4-5H,1-3H3,(H2,10,12) |
InChI Key |
ZSCDCNNGHVXBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of tert-butyl 5-aminopyrazine-2-carboxylate, emphasizing differences in substituents, physicochemical properties, and applications.
Structural and Functional Differences
- Ester vs. Carboxylic Acid : Ethyl and tert-butyl esters (e.g., entries 1 and 2) exhibit higher lipophilicity compared to carboxylic acid derivatives (entry 3), making them preferable for blood-brain barrier penetration in drug design. The tert-butyl ester in entry 1 offers superior steric protection over the ethyl ester, reducing hydrolysis in biological systems .
- Amino Group Modifications: The Boc-protected amino acid (entry 3) retains a free carboxylic acid for conjugation, whereas the tert-butyl carbamate in entry 1 provides a stable amino-protecting group for stepwise synthesis .
- Substituent Position : 5-(tert-Butyl)pyrazine-2-carboxylic acid (entry 4) places the bulky tert-butyl group directly on the pyrazine ring, altering electronic effects and steric hindrance compared to ester/carbamate derivatives. This impacts binding affinity in enzyme inhibition .
- Halogen vs. Amino Groups: The brominated analog (entry 5) facilitates cross-coupling reactions (e.g., palladium-catalyzed couplings), unlike the amino group in entry 1, which is more reactive toward electrophiles like isocyanates .
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